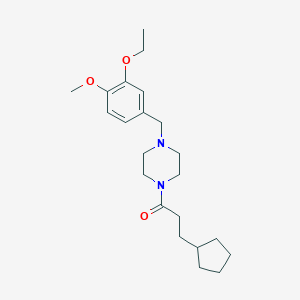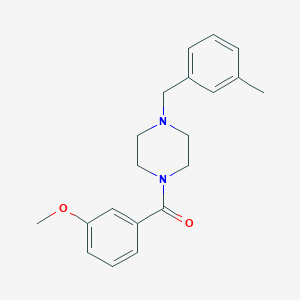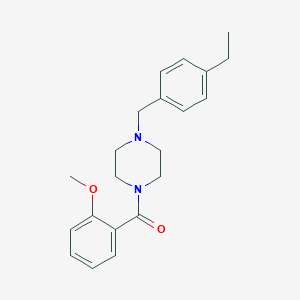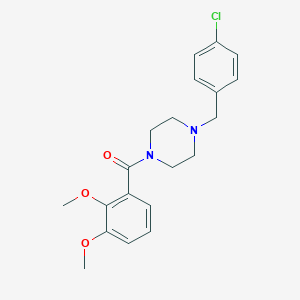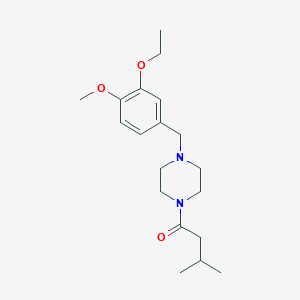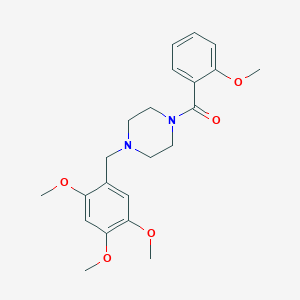![molecular formula C20H32N2O2 B247539 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane, also known as DAIBP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors. It has been shown to bind to the dopamine D1 receptor and the sigma-1 receptor, and may also interact with other receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane can affect various biochemical and physiological processes in the brain, including dopamine release, neuronal activity, and gene expression. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane in lab experiments is its high selectivity for certain receptors, which allows for more specific targeting of these receptors. However, one limitation is its relatively low potency compared to other ligands, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research could focus on its interactions with other neurotransmitter receptors and their potential implications for brain function. Additionally, further studies could investigate the potential use of 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane as a tool for studying the role of specific receptors in the brain.
In conclusion, 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane is a chemical compound that has shown potential for various applications in the field of neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound for therapeutic and research purposes.
Synthesemethoden
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with piperidine, followed by a series of reactions with various reagents to produce the final product. The synthesis of 1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane has been studied for its potential use as a ligand for various neurotransmitter receptors, including the dopamine D1 receptor and the sigma-1 receptor. It has also been investigated for its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
Molekularformel |
C20H32N2O2 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-9-7-8-17(20(19)24-2)16-21-14-10-18(11-15-21)22-12-5-3-4-6-13-22/h7-9,18H,3-6,10-16H2,1-2H3 |
InChI-Schlüssel |
IAKOXWWDAONPLP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCCCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)
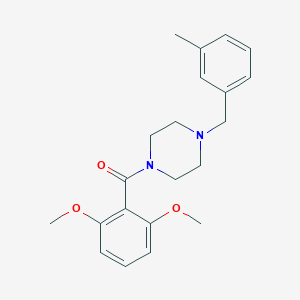
![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)
